Computed Cone Angle Increase Upon Replacing tert-Butyl with Neopentyl: DTBNpP (θDFT = 198°) vs. TTBP (θDFT = 194°)
Replacement of one tert-butyl group in tri-tert-butylphosphine (TTBP) with a neopentyl substituent to give di-tert-butylneopentylphosphine (DTBNpP) increases the computationally derived cone angle (θDFT) from 194° to 198°, a Δ = +4° that is reproducible and outside computational error. Tolman's original estimate placed trineopentylphosphine (TNpP) at approximately 180°, comparable to TTBP at 182°, but DFT-optimized geometries reveal a substantially larger steric demand: θDFT for TNpP reaches 227°, far exceeding TTBP [1]. The difference arises because the neopentyl group's methylene linker allows the tert-butyl fragment to orient toward the metal center, increasing front-side steric demand while maintaining a low back-side strain profile [1][2].
| Evidence Dimension | Steric bulk: Computed cone angle (θDFT) from LDFT-optimized LPd(0) geometries |
|---|---|
| Target Compound Data | DTBNpP (one neopentyl): θDFT = 198°; TBDNpP (two neopentyl): θDFT = 210°; TNpP (three neopentyl): θDFT = 227° |
| Comparator Or Baseline | TTBP (tri-tert-butylphosphine): θDFT = 194°; Tolman θT for TTBP = 182°; Tolman θT for TNpP ≈ 180° (estimate) |
| Quantified Difference | ΔθDFT = +4° (DTBNpP vs. TTBP); ΔθDFT = +33° (TNpP vs. TTBP); DTBNpP Tolman θT is 180°, 2° less than TTBP (182°), but DFT-computed values reverse this trend |
| Conditions | LDFT-optimized geometries of LPd(0) complexes; STERIC program; Pd atom at origin; DZVP2 basis set; Vosko-Wilk-Nusair correlation functional; Slater exchange functional |
Why This Matters
The larger cone angle predicts enhanced ligand dissociation from PdL2 resting states, the rate-limiting step for oxidative addition of aryl bromides, enabling procurement of a primary phosphine building block that yields downstream ligands with superior activity for challenging substrates.
- [1] Hill, L. L.; Moore, L. R.; Huang, R.; Craciun, R.; Vincent, A. J.; Dixon, D. A.; Chou, J.; Woltermann, C. J.; Shaughnessy, K. H. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. J. Org. Chem. 2006, 71, 5117–5125. (Table 7, pp. 5122–5123) View Source
- [2] Barnett, K. L.; Vasiliu, M.; Stein, T. H.; Delahay, M. V.; Gerlach, D. L.; Dixon, D. A.; Shaughnessy, K. H. Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorg. Chem. 2020, 59, 5579–5592. View Source
